molecular formula C15H13NO3S B1362283 [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol CAS No. 73282-11-8

[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol

Cat. No.: B1362283
CAS No.: 73282-11-8
M. Wt: 287.3 g/mol
InChI Key: LRYLVFIUTJMZBY-UHFFFAOYSA-N
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Description

[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol: is a chemical compound with the molecular formula C15H13NO3S. It is a derivative of indole, a heterocyclic compound that is widely recognized for its presence in many natural products and pharmaceuticals . This compound features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol typically involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol is used as a building block in organic synthesis, particularly in the development of new indole-based compounds with potential biological activities .

Biology and Medicine: Indole derivatives, including this compound, have shown promise in various biological applications. They are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol is largely dependent on its interaction with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards certain molecular targets . These interactions can lead to the inhibition of specific pathways, such as those involved in cell proliferation or inflammation.

Comparison with Similar Compounds

Uniqueness: [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and reactivity compared to other indole derivatives .

Properties

IUPAC Name

[1-(benzenesulfonyl)indol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYLVFIUTJMZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379905
Record name [1-(Benzenesulfonyl)-1H-indol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73282-11-8
Record name [1-(Benzenesulfonyl)-1H-indol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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